

A Comparative Guide to the Gravimetric Nickel Dimethylglyoxime Method and Alternative Analytical Techniques

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Compound of Interest

Compound Name: *Nickel dimethylglyoxime*

Cat. No.: *B1143609*

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For researchers, scientists, and drug development professionals requiring accurate and reliable quantification of nickel, the choice of analytical methodology is critical. This guide provides a comprehensive comparison of the classical gravimetric method using dimethylglyoxime (DMG) with modern instrumental techniques, namely Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), and UV-Visible Spectrophotometry. This comparison is supported by experimental data from various studies to assist in selecting the most suitable method for your specific analytical needs.

Performance Comparison of Nickel Determination Methods

The selection of an appropriate analytical method for nickel determination hinges on a variety of factors, including the expected concentration of nickel, the complexity of the sample matrix, the required level of accuracy and precision, and the available instrumentation and resources. The following tables summarize the quantitative performance of the gravimetric dimethylglyoxime method and its instrumental alternatives.

Table 1: Comparison of Accuracy and Precision

Method	Certified Reference Material (CRM)	Certified Value (% Ni)	Measured Value (% Ni)	Recovery (%)	Relative Standard Deviation (RSD) (%)
Gravimetric-DMG	Ferronickel JSS 760-3	19.56 ± 0.05	19.60 ± 0.12	100.2	0.61
High-Nickel Steel 1158		36.053 ± 0.03	35.94 ± 0.9	99.7	2.5
Flame AAS	Ferronickel JSS 760-3	19.56 ± 0.05	19.62 ± 0.09	100.3	0.46
High-Nickel Steel 1158		36.053 ± 0.03	35.97 ± 0.51	99.8	1.42
ICP-OES	Steel CRM	1.15 (as element)	1.14 (within $\pm 10\%$ recovery)	-99.1	<10
Milk (spiked sample)	-	-	86.85 - 92.25	3.67 - 11.17	
Spectrophotometry	Not specified	-	-	-	2.3 - 4.1

Table 2: Comparison of Sensitivity and Working Range

Method	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Linear Range
Gravimetric-DMG	High (typically % level)	High (typically % level)	Not Applicable
Flame AAS	4.7 µg/L[1]	Not specified	0.1 - 1.0 mg/L[2]
Graphite Furnace AAS	1 µg/L[3]	Not specified	1 - 25 µg/L[3]
ICP-OES	0.0037 µg/mL (in snake fruit)[4]	0.0113 µg/mL (in snake fruit)[4]	Wide (µg/L to g/L)
0.0169 µg/ml (in milk) [5]	-	-	-
Spectrophotometry	0.23 µg/L	0.77 µg/L	0.12 - 2.58 µg/mL

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical technique. Below are the experimental protocols for the key methods discussed.

Gravimetric Determination of Nickel by Dimethylglyoxime Method

This classical method relies on the selective precipitation of nickel from a solution using an alcoholic solution of dimethylglyoxime.

1. Sample Preparation:

- Accurately weigh a suitable amount of the sample (e.g., steel alloy) and dissolve it in an appropriate acid mixture (e.g., hydrochloric and nitric acids).
- Heat the solution to ensure complete dissolution and to expel oxides of nitrogen.
- Dilute the solution with distilled water.

2. Precipitation:

- Add a complexing agent, such as tartaric or citric acid, to prevent the precipitation of iron and other metal hydroxides.
- Neutralize the solution with dilute ammonia until it is slightly alkaline.
- Heat the solution to approximately 60-80°C.
- Add a 1% alcoholic solution of dimethylglyoxime in slight excess with constant stirring.
- Add dilute ammonia solution until the precipitation is complete, which is indicated by the formation of a scarlet red precipitate of nickel dimethylglyoximate.

3. Digestion and Filtration:

- Digest the precipitate by keeping the beaker on a steam bath for 20-30 minutes to allow the precipitate to settle and become more filterable.
- Allow the solution to cool to room temperature.
- Filter the precipitate through a pre-weighed sintered glass crucible (Gooch crucible).
- Wash the precipitate with cold distilled water until it is free from chloride ions.

4. Drying and Weighing:

- Dry the crucible containing the precipitate in an oven at 110-120°C for 1-2 hours.
- Cool the crucible in a desiccator and weigh it.
- Repeat the drying and weighing process until a constant weight is obtained.

5. Calculation:

- The weight of nickel is calculated from the weight of the nickel dimethylglyoximate precipitate using the gravimetric factor for nickel (0.2032).

Determination of Nickel by Flame Atomic Absorption Spectroscopy (FAAS)

FAAS measures the absorption of light by free nickel atoms in a flame.

1. Instrument Setup:

- Install a nickel hollow cathode lamp in the spectrometer.
- Set the wavelength to 232.0 nm and the slit width as recommended by the instrument manufacturer.
- Optimize the burner height and the fuel (acetylene) and oxidant (air) flow rates to achieve maximum absorbance.

2. Standard Preparation:

- Prepare a stock standard solution of nickel (e.g., 1000 mg/L) from a certified reference material.
- Prepare a series of working standard solutions by diluting the stock solution to cover the expected concentration range of the samples (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mg/L).

3. Sample Preparation:

- Dissolve the sample in an appropriate acid mixture, similar to the gravimetric method.
- Dilute the sample solution with deionized water to bring the nickel concentration within the linear range of the instrument.

4. Measurement:

- Aspirate a blank solution (deionized water or a matrix-matched solution) to zero the instrument.
- Aspirate the standard solutions in order of increasing concentration to generate a calibration curve.
- Aspirate the sample solutions and record their absorbance.

5. Calculation:

- The concentration of nickel in the sample is determined from the calibration curve.

Determination of Nickel by Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)

ICP-OES measures the light emitted by excited nickel atoms and ions in a high-temperature plasma.

1. Instrument Setup:

- Select the appropriate analytical wavelength for nickel (e.g., 231.604 nm or 221.647 nm), ensuring it is free from spectral interferences.
- Optimize the plasma viewing position (axial or radial), RF power, and gas flow rates (nebulizer, plasma, and auxiliary) for optimal signal-to-background ratio.

2. Standard and Sample Preparation:

- Prepare standards and samples as described for FAAS. The wider linear range of ICP-OES may reduce the need for multiple dilutions.

3. Measurement:

- Aspirate a blank solution to establish the baseline.
- Aspirate the standard solutions to create a calibration curve.
- Aspirate the sample solutions to measure the emission intensity.

4. Calculation:

- The nickel concentration is calculated from the calibration curve.

Spectrophotometric Determination of Nickel

This method involves the formation of a colored nickel-dimethylglyoxime complex in an alkaline solution in the presence of an oxidizing agent, which is then measured colorimetrically.

1. Reagent Preparation:

- Prepare a standard nickel solution.
- Prepare a 1% dimethylglyoxime solution in ethanol.
- Prepare an oxidizing agent solution (e.g., bromine water or potassium persulfate).
- Prepare a buffer solution to maintain an alkaline pH.

2. Color Development:

- To an aliquot of the sample or standard solution, add the oxidizing agent, followed by the dimethylglyoxime solution and the alkaline buffer.
- Dilute to a known volume with distilled water and allow the color to develop for a specific time.

3. Measurement:

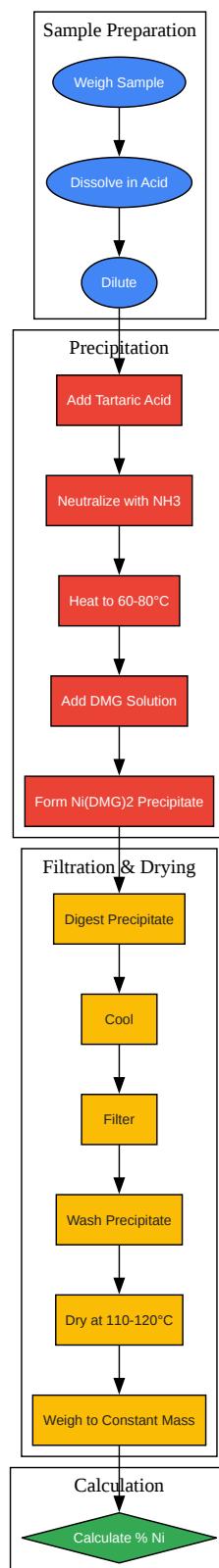
- Measure the absorbance of the solutions at the wavelength of maximum absorbance (typically around 445 nm) using a spectrophotometer.

4. Calculation:

- Determine the nickel concentration from a calibration curve prepared using the standard solutions.

Visualizations

To further clarify the experimental workflows and the relationships between the analytical methods, the following diagrams are provided.



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Figure 1. Experimental workflow for the gravimetric determination of nickel.

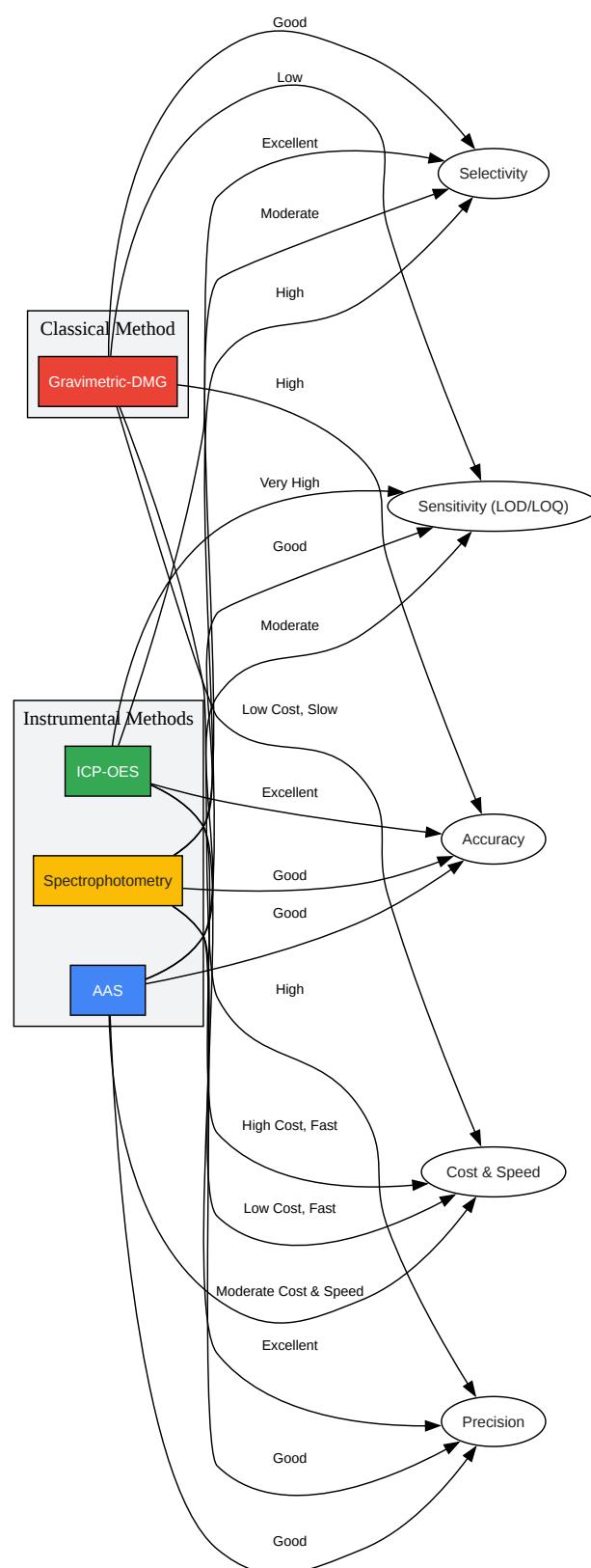
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Figure 2. Logical comparison of nickel determination methods based on key performance parameters.

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